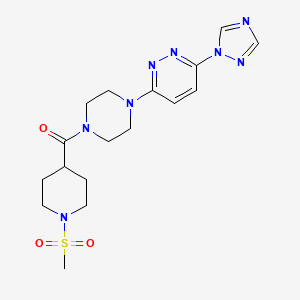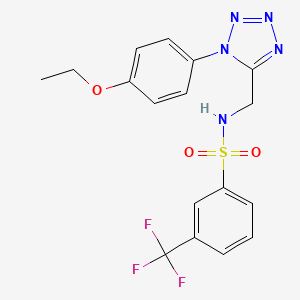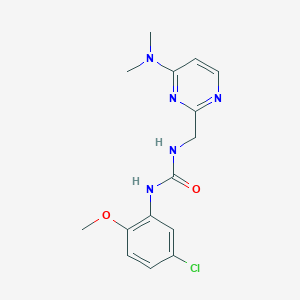
1-(5-Chloro-2-methoxyphenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of specific aldehydes, acetoacetates, and urea under controlled conditions. For example, the synthesis of 4-(4-Dimethylamino)Phenyl-6-Methyl-5-Ethoxycarbonyl-3,4-Dihydropyrimidin-2-One by Peng Qiu-jin (2010) achieved a yield of 78.5% through refluxing for 3 hours with catalysts like sulfamic acid in ethanol as the solvent (Peng Qiu-jin, 2010). This example provides insight into the methodology that may be applied for the synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea.
Molecular Structure Analysis
Molecular structure analysis of such compounds typically involves various spectroscopic techniques. Saracoglu et al. (2019) synthesized new derivatives and characterized their structures using elemental analysis, FT-IR, 1H and 13C-NMR techniques. DFT quantum chemical calculations were also performed to understand their molecular properties, providing insights into HOMO, LUMO, and other quantum chemical features (Saracoglu et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving compounds like this compound can be diverse. Huang et al. (2020) discussed the synthesis of a related compound, highlighting its antiproliferative activity and DFT, Hirshfeld surface analysis, and molecular docking study to assess its chemical properties and potential interactions (Huang et al., 2020).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Cyclocondensation Reactions : Research has explored the synthesis of novel pyrimidinones, showcasing the compound's involvement in cyclocondensation reactions, which are pivotal in creating a variety of heterocyclic compounds with potential biological activity (Bonacorso et al., 2003).
- Hydrogen Bonding and Dimerization : Studies have demonstrated the compound's ability to dimerize via hydrogen bonding, indicating its potential for creating supramolecular structures, which could be beneficial in materials science and nanotechnology (Beijer et al., 1998).
Agricultural and Environmental Applications
- Herbicide Development : Investigations into substituted phenyltetrahydropyrimidinones have highlighted the compound's role in the development of new herbicidal agents, indicating its utility in agriculture and pest management (Babczinski et al., 1995).
- Degradation Studies : Research on the degradation of chlorimuron-ethyl by Aspergillus niger has shown the compound's involvement in microbial transformation processes, highlighting its environmental impact and potential for bioremediation (Sharma et al., 2012).
Pharmaceutical and Medicinal Chemistry
- Anticancer Agents : The synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have been explored, with findings indicating potent antiproliferative effects against various cancer cell lines, suggesting potential applications in cancer therapy (Feng et al., 2020).
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[[4-(dimethylamino)pyrimidin-2-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O2/c1-21(2)14-6-7-17-13(20-14)9-18-15(22)19-11-8-10(16)4-5-12(11)23-3/h4-8H,9H2,1-3H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIDXBNMWRNUDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,5-dimethylphenyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2480760.png)
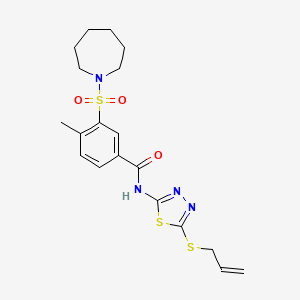
![(Z)-4-(tert-butyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2480765.png)
![N-(2-methoxybenzyl)-2-(3-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2480766.png)

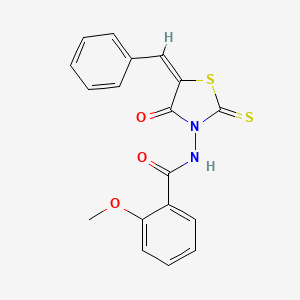
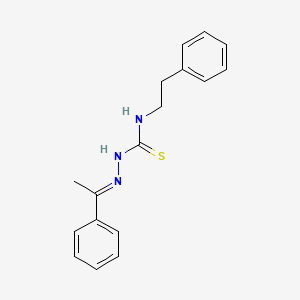
![7-chloro-3-((4-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2480774.png)
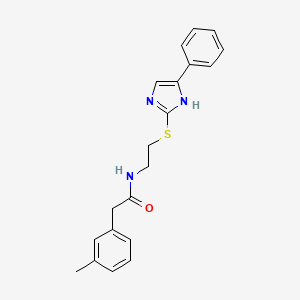

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2480779.png)
